molecular formula C22H20BrN3O3S2 B11420403 Ethyl 3-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Ethyl 3-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Cat. No.: B11420403
M. Wt: 518.5 g/mol
InChI Key: WKLMZJUIZVQCPW-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of various functional groups such as acetyl, bromophenyl, methyl, phenyl, and dithia-triazaspiro makes this compound highly versatile and significant in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 3-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate involves multiple steps and specific reaction conditions. One common method involves the condensation of 2-amino-5-bromobenzohydrazide with methylphosphonyl dichloride in the presence of triethylamine . This reaction is followed by cyclization and further functionalization to introduce the desired functional groups. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Ethyl 3-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form different spiro derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals and as a probe for studying biological pathways.

    Medicine: Research has indicated its potential use in developing new drugs with anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can be compared with other similar compounds such as:

These compounds share similar spiro structures and functional groups but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20BrN3O3S2

Molecular Weight

518.5 g/mol

IUPAC Name

ethyl 2-acetyl-4-(4-bromophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

InChI

InChI=1S/C22H20BrN3O3S2/c1-4-29-21(28)19-14(2)25(17-8-6-5-7-9-17)22(30-19)26(24-20(31-22)15(3)27)18-12-10-16(23)11-13-18/h5-13H,4H2,1-3H3

InChI Key

WKLMZJUIZVQCPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)C)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C

Origin of Product

United States

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